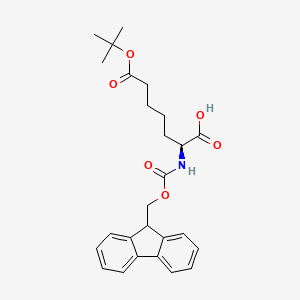

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid is a useful research compound. Its molecular formula is C26H31NO6 and its molecular weight is 453.535. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Die Verbindung ist als Kupplungsmittel in der Peptidsynthese nützlich . Die Fluoren-9-ylmethoxycarbonyl- (Fmoc-) Gruppe ist eine Schutzgruppe, die in der Festphasen-Peptidsynthese verwendet wird. Sie kann unter milden basischen Bedingungen entfernt werden, wodurch sie mit einer großen Bandbreite an funktionellen Gruppen kompatibel ist und die Synthese komplexer Peptide ermöglicht .

Synthese von Aminosäureaziden

Die Verbindung kann bei der Synthese von Fmoc-Aminosäureaziden verwendet werden, ausgehend von der entsprechenden geschützten Aminosäure und Natriumazid . Diese Azide sind bei Raumtemperatur stabil und haben eine lange Haltbarkeit, wodurch sie in verschiedenen chemischen Transformationen nützlich sind .

Synthese von biologisch aktiven Naturstoffen

Die Verbindung kann bei der Synthese von biologisch aktiven Naturstoffen verwendet werden . Beispielsweise kann es als Vorläufer zur Synthese von Indiacen A und Indiacen B verwendet werden, von denen bekannt ist, dass sie Antikrebs-, entzündungshemmende, antinozizeptive, antipsychotische, analgetische, zytotoxische und 5-Lipoxygenase-hemmende Aktivitäten besitzen .

Verwendung der tert-Butylgruppe in Chemie und Biologie

Die tert-Butylgruppe in der Verbindung weist einzigartige Reaktivitätsmuster auf, die in verschiedenen chemischen Transformationen genutzt werden können . Sie ist auch in der Natur relevant und hat Auswirkungen auf biosynthetische und biodegradierende Wege .

Synthese von Pyren-basierten Metall-Organischen Gerüsten (MOFs)

Obwohl nicht direkt in den Suchergebnissen erwähnt, ist es erwähnenswert, dass Fluorenylmethoxycarbonyl- (Fmoc-) basierte Verbindungen bei der Synthese von Pyren-basierten MOFs verwendet wurden . Diese MOFs wurden in verschiedenen Anwendungen eingesetzt, darunter Lumineszenzsensorik, Photokatalyse, Adsorption und Trennung von Molekülen, heterogene Katalyse, elektrochemische Anwendungen und biomedizinische Anwendungen

Wirkmechanismus

Target of Action

It’s known that the compound is a derivative of fmoc (9-fluorenylmethoxycarbonyl) amino acids , which are commonly used in peptide synthesis . Therefore, it’s likely that this compound interacts with proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

Fmoc amino acids, from which this compound is derived, are known to be used as coupling agents in peptide synthesis . They are typically used to protect the amino group during peptide synthesis, preventing unwanted side reactions . The Fmoc group can be removed under mildly basic conditions, allowing for controlled peptide chain elongation .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in peptide synthesis and modification. The Fmoc group plays a crucial role in solid-phase peptide synthesis, a process that involves the stepwise addition of amino acids to a growing peptide chain . The exact downstream effects would depend on the specific peptide being synthesized and its role in cellular processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a derivative of Fmoc amino acids, it’s likely that this compound shares similar pharmacokinetic properties. Fmoc amino acids are typically stable at room temperature and have a long shelf-life . .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For instance, the Fmoc group can be removed under mildly basic conditions , suggesting that the compound’s activity could be influenced by pH. Additionally, the compound’s stability at room temperature suggests that it could be sensitive to high temperatures .

Biochemische Analyse

Biochemical Properties

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid plays a crucial role in biochemical reactions, especially in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to interact with sodium azide (NaN3) through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . These interactions are essential for the synthesis of Fmoc amino acid azides, which are stable at room temperature and have a long shelf-life .

Cellular Effects

The effects of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It is particularly useful in the synthesis of peptides, which are crucial for various cellular functions . The stability and long shelf-life of the compound make it an ideal candidate for use in various biochemical applications .

Molecular Mechanism

At the molecular level, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid exerts its effects through binding interactions with biomolecules. It acts as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds. The compound’s stability and long shelf-life are attributed to its unique molecular structure, which allows it to remain stable at room temperature and during aqueous washing operations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid change over time. The compound is known for its stability and long shelf-life, making it suitable for long-term studies. It remains stable at room temperature and does not degrade easily, ensuring consistent results in biochemical experiments . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the compound’s reliability in research applications .

Dosage Effects in Animal Models

The effects of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid vary with different dosages in animal models. At lower dosages, the compound effectively facilitates peptide synthesis without causing adverse effects. At higher dosages, potential toxic or adverse effects may be observed. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing any potential risks .

Metabolic Pathways

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for peptide synthesis. The compound’s stability and long shelf-life ensure that it remains active in metabolic pathways, facilitating the formation of peptide bonds and other biochemical reactions .

Transport and Distribution

Within cells and tissues, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid is transported and distributed efficiently. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for the compound’s activity and function in biochemical reactions .

Subcellular Localization

The subcellular localization of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound exerts its effects precisely where needed, facilitating efficient peptide synthesis and other biochemical reactions .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-8-14-22(24(29)30)27-25(31)32-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWSYDYLILBRJM-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride](/img/structure/B573561.png)

![1H-Pyrrolo[2,1,5-CD]pyrrolizine](/img/structure/B573564.png)